molecular formula C22H19ClN2O4S B11415449 3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11415449
M. Wt: 442.9 g/mol
InChI Key: DNFKMJHARIPFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Hydroxy-5-Oxo-2H,3H,5H,6H,7H-[1,3]Thiazolo[3,2-a]Pyridine-8-Carbonitrile: is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various substituents such as chlorophenyl, dimethoxyphenyl, hydroxy, oxo, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Hydroxy-5-Oxo-2H,3H,5H,6H,7H-[1,3]Thiazolo[3,2-a]Pyridine-8-Carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Fusing the Thiazole and Pyridine Rings: The thiazole ring is then fused with a pyridine ring through a condensation reaction, often involving a suitable aldehyde or ketone.

    Introduction of Substituents: The chlorophenyl and dimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, using chlorobenzene and dimethoxybenzene derivatives as starting materials.

    Functional Group Modifications: The hydroxy, oxo, and carbonitrile groups are introduced through various functional group transformations, such as oxidation, reduction, and cyanation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Activity: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a potential candidate for drug development.

Medicine:

    Pharmaceuticals: Due to its unique structure, the compound can be explored for its potential therapeutic effects in treating various diseases.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Hydroxy-5-Oxo-2H,3H,5H,6H,7H-[1,3]Thiazolo[3,2-a]Pyridine-8-Carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of functional groups such as hydroxy, oxo, and carbonitrile allows the compound to form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Hydroxy-5-Oxo-2H,3H,5H,6H,7H-[1,3]Thiazolo[3,2-a]Pyridine-8-Carbonitrile
  • 3-(4-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Hydroxy-5-Oxo-2H,3H,5H,6H,7H-[1,3]Thiazolo[3,2-a]Pyridine-8-Carboxamide
  • 3-(4-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Hydroxy-5-Oxo-2H,3H,5H,6H,7H-[1,3]Thiazolo[3,2-a]Pyridine-8-Carboxylic Acid

Uniqueness: The uniqueness of 3-(4-Chlorophenyl)-7-(3,4-Dimethoxyphenyl)-3-Hydroxy-5-Oxo-2H,3H,5H,6H,7H-[1,3]Thiazolo[3,2-a]Pyridine-8-Carbonitrile lies in its specific combination of functional groups and structural features. The presence of both chlorophenyl and dimethoxyphenyl groups, along with the thiazolopyridine core, imparts unique chemical and biological properties that distinguish it from other similar compounds. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H19ClN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H19ClN2O4S/c1-28-18-8-3-13(9-19(18)29-2)16-10-20(26)25-21(17(16)11-24)30-12-22(25,27)14-4-6-15(23)7-5-14/h3-9,16,27H,10,12H2,1-2H3

InChI Key

DNFKMJHARIPFJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)Cl)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.